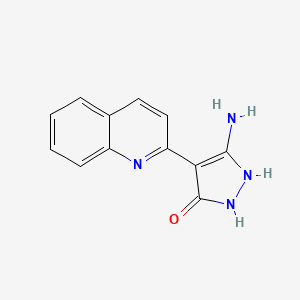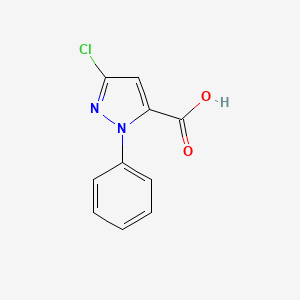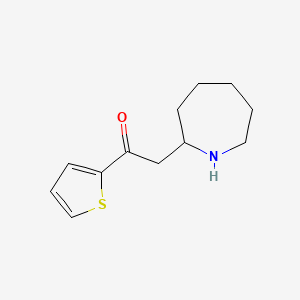
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one: is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by the presence of an amino group at the 6th position and a dihydroxypropyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with a purine derivative.
Functional Group Introduction: The amino group is introduced at the 6th position through nucleophilic substitution reactions.
Dihydroxypropyl Group Addition: The dihydroxypropyl group is added at the 9th position using a suitable protecting group strategy to ensure selective functionalization.
Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions, enzyme activities, and cellular signaling pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with nucleic acids and proteins suggests it could be used in the development of antiviral, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, its structural similarity to nucleotides allows it to integrate into DNA or RNA strands, potentially disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-9-(2,3-dihydroxypropyl)-7H-purine-8-thione
- 3-(6-amino-8-bromo-9H-purin-9-yl)propane-1,2-diol
- 3-(6-amino-8-mercapto-purin-9-yl)-propane-1,2-diol
Uniqueness
Compared to similar compounds, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one stands out due to its specific functional groups and their positions on the purine ring. These unique features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
69369-05-7 |
|---|---|
Molecular Formula |
C8H11N5O3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O3/c9-6-5-7(11-3-10-6)13(8(16)12-5)1-4(15)2-14/h3-4,14-15H,1-2H2,(H,12,16)(H2,9,10,11) |
InChI Key |
MDSGXPXOVDEBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)CC(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)

![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)



![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)

